![molecular formula C20H23N3O3S B2662910 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-59-1](/img/structure/B2662910.png)
2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the quinoline class of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step synthesis procedures. Key steps may include:
Formation of the Quinoline Core: : This can be achieved through a variety of methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid.
Introduction of Functional Groups: : Subsequent steps involve the introduction of the butylsulfanyl group and the 5-methylfuran-2-yl moiety. This can be done using nucleophilic substitution reactions and coupling reactions, respectively.
Cyclization and Final Modifications: : The final steps include cyclization reactions to form the tetrahydropyrimido[4,5-b]quinoline scaffold, followed by functional group modifications as necessary.
Industrial Production Methods: For industrial-scale production, optimization of the synthesis process is crucial to ensure high yield and purity. Common approaches include:
Catalyst Optimization: : The use of efficient catalysts to enhance reaction rates and selectivity.
Reaction Conditions: : Fine-tuning temperature, pressure, and solvent conditions to maximize output.
Purification Techniques: : Employing advanced purification techniques such as chromatography and crystallization to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions: 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo a variety of chemical reactions, including:
Oxidation: : Can occur at the sulfur or the furan moiety.
Reduction: : Possible at the quinoline core or the furan ring.
Substitution: : Nucleophilic or electrophilic substitutions can be performed at various positions on the molecule.
Oxidation Reactions: : Typically involve reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: : Commonly use hydrogen gas with catalysts like palladium on carbon or lithium aluminum hydride.
Substitution Reactions: : Use reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products Formed: The products formed depend on the specific reactions and conditions used. For instance, oxidation at the sulfur might produce sulfoxides or sulfones, while reduction reactions might lead to fully saturated derivatives.
Scientific Research Applications
2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential bioactivity, including antibacterial, antifungal, and anticancer properties.
Medicine: : Investigated for potential therapeutic uses, particularly in targeting specific pathways or proteins in disease states.
Industry: : Potential use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. For example:
Molecular Targets: : Could include DNA, RNA, or proteins involved in critical biological pathways.
Pathways: : The compound may interfere with or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its unique structural features and functional group composition. Similar compounds might include:
Other Quinoline Derivatives: : Compounds like 2-methylquinoline or 2-(phenylsulfanyl)quinoline, which may share some but not all biological activities.
Furan-Containing Compounds: : Molecules like 5-methyl-2-furoic acid or furan-2-carboxaldehyde, which might have some overlapping synthetic or biological relevance.
Each of these compounds possesses distinct properties, making this compound unique in its application and potential impact.
Properties
IUPAC Name |
2-butylsulfanyl-5-(5-methylfuran-2-yl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-4-10-27-20-22-18-17(19(25)23-20)16(14-9-8-11(2)26-14)15-12(21-18)6-5-7-13(15)24/h8-9,16H,3-7,10H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTAWSHQLVFYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)
![1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662829.png)
![5-(2-cyano-2-{[2-(trifluoromethyl)phenyl]carbamoyl}eth-1-en-1-yl)-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B2662830.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)
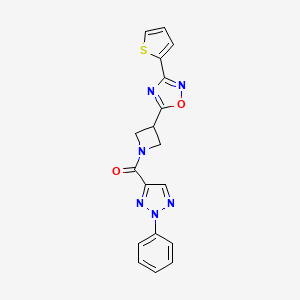

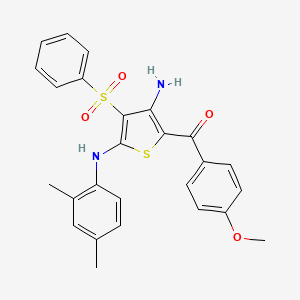
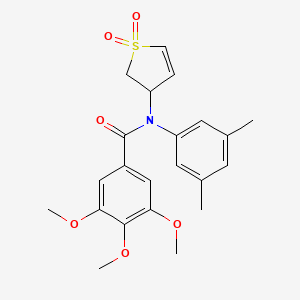
![3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2662842.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2662844.png)
![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)
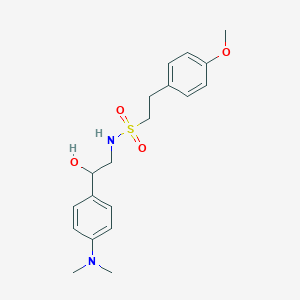
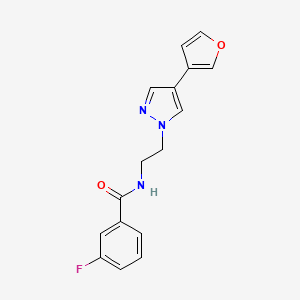
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2662850.png)
